molecular formula C19H14FN3O4 B2955773 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 954695-27-3

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2955773
CAS No.: 954695-27-3
M. Wt: 367.336
InChI Key: ADQWGSCXRWYUOA-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide, also known as compound X, is a synthetic molecule that has gained attention in scientific research due to its potential pharmacological properties.

Scientific Research Applications

Metabolic Studies and Drug Discovery

Research has utilized 19F-nuclear magnetic resonance (NMR) extensively in drug discovery programs to support the selection of candidates for further development. Studies on compounds closely related to the chemical structure have shown that these compounds, including potent inhibitors of the human immunodeficiency virus (HIV) integrase, are primarily eliminated through metabolism. The major metabolites have been identified in animal models, offering insights into the metabolic fate and potential for therapeutic applications of similar compounds (Monteagudo et al., 2007).

Antimicrobial Activity

Synthetic efforts have led to the development of novel compounds derived from structures akin to "N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide," which exhibit moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains. These studies highlight the potential utility of such compounds in addressing infectious diseases and developing new antimicrobial agents (Jadhav et al., 2017).

In Vitro Cytotoxic Activity

Compounds related to "this compound" have been investigated for their in vitro cytotoxic activity against various human cancer cell lines. The synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, for example, have explored their cytotoxic effects, offering a foundation for the development of new anticancer therapies (Hassan et al., 2015).

Synthesis and Characterization for Anticancer Evaluation

Further synthetic efforts have led to the development of N-(ferrocenylmethyl)benzene-carboxamide derivatives, demonstrating the versatility of this chemical scaffold in generating compounds with potential anticancer activities. These studies not only provide insights into the structural requirements for biological activity but also open avenues for the design of metal-containing therapeutic agents (Kelly et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, similar to other fluorobenzyl-containing compounds .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, handling it would require appropriate safety measures to protect against potential risks .

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c1-25-14-4-2-3-12-10-15(26-17(12)14)18(24)21-19-23-22-16(27-19)9-11-5-7-13(20)8-6-11/h2-8,10H,9H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWGSCXRWYUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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